molecular formula C12H11NO3S2 B11487746 N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide

N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11487746
M. Wt: 281.4 g/mol
InChI Key: GFXNMTKIPNIDBY-UHFFFAOYSA-N
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Description

N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide is a compound with the molecular formula C13H14N2O3S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a phenyl ring substituted with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and methylsulfonyl substitution make it particularly interesting for research in various fields .

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(3-methylsulfonylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H11NO3S2/c1-18(15,16)10-5-2-4-9(8-10)13-12(14)11-6-3-7-17-11/h2-8H,1H3,(H,13,14)

InChI Key

GFXNMTKIPNIDBY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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